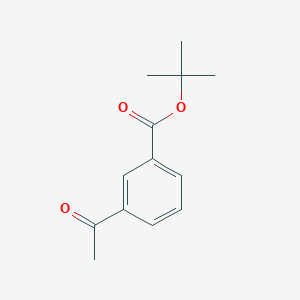

Tert-butyl 3-acetylbenzoate

Description

Contextual Significance of Benzoyl and Acetyl Moieties in Organic Synthesis

The benzoyl group, a benzene (B151609) ring attached to a carbonyl group, is a common structural motif in many organic molecules. ontosight.aiwikipedia.org Its stability and reactivity make it a useful component in the synthesis of larger, more complex structures. goong.com Benzoyl groups are often introduced using benzoyl chloride and can serve as protecting groups for alcohols and amines, which can be later removed by hydrolysis. ontosight.aiunacademy.com The benzoyl moiety is also found in numerous natural products and pharmaceuticals, contributing to their biological activity. ontosight.ai

Similarly, the acetyl group, consisting of a methyl group single-bonded to a carbonyl, is a fundamental functional group in organic chemistry. wikipedia.org It is a key component in many organic compounds, including the neurotransmitter acetylcholine (B1216132) and the common analgesic aspirin. wikipedia.orgyoutube.com Acetylation, the process of introducing an acetyl group, is a widespread transformation in organic synthesis and is often used to protect alcohols, phenols, and amines. researchgate.net The acetyl group can alter a molecule's properties and is crucial in many biological processes. youtube.com

Strategic Importance of Tert-butyl Esters in Protecting Group Chemistry and Synthetic Transformations

Tert-butyl esters are widely employed as protecting groups for carboxylic acids in multi-step organic synthesis. fiveable.methieme-connect.com Their bulky tert-butyl group provides steric hindrance, which shields the carboxylic acid functionality from unwanted reactions with nucleophiles. fiveable.me A key advantage of tert-butyl esters is their stability under a variety of reaction conditions, yet they can be readily cleaved under acidic conditions to regenerate the carboxylic acid. fiveable.methieme-connect.com This selective deprotection is a valuable tool for chemists when other acid-labile protecting groups are present. acs.org The synthesis of tert-butyl esters can be achieved through methods such as the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene in the presence of an acid catalyst. thieme-connect.com

Research Landscape and Specific Focus on Tert-butyl 3-acetylbenzoate

This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a ketone and a protected carboxylic acid, allows for a variety of chemical transformations.

One common synthetic route to this compound involves the esterification of 3-acetylbenzoic acid with tert-butyl alcohol. rsc.org This reaction is typically catalyzed by an acid, such as sulfuric acid, in a suitable solvent like dichloromethane (B109758). rsc.org

The reactivity of this compound has been explored in several contexts. The acetyl group's carbonyl can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165), yielding tert-butyl 3-(1-hydroxyethyl)benzoate. rsc.org This transformation is a key step in the synthesis of various chiral alcohols and other downstream products.

Furthermore, the tert-butyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 3-acetylbenzoic acid, under acidic or basic conditions. This deprotection allows for further modifications at the carboxylic acid position. The compound can also participate in nucleophilic substitution reactions at the ester group.

Recent research has utilized this compound as a starting material for the synthesis of more complex molecules. For example, it has been used in the preparation of intermediates for potential pharmaceutical agents. The strategic placement of the acetyl and protected carboxyl groups allows for sequential and regioselective reactions, making it a versatile building block in the design and synthesis of novel organic compounds.

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C13H16O3 | a2bchem.com |

| Molecular Weight | 220.26 g/mol | a2bchem.com |

| Appearance | Pale-yellow to yellow-brown solid | |

| CAS Number | 317829-73-5 | a2bchem.com |

The following table details some of the spectroscopic data for this compound:

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.53 (t, J=1.8 Hz, 1H), 8.18 (td, J=7.7, 1.4 Hz, 1H), 8.12 (td, J=7.7, 1.5 Hz, 1H), 7.53 (t, J=7.8 Hz, 1H), 2.65 (s, 3H), 1.62 (s, 9H) | rsc.org |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 197.6, 165.1, 137.3, 133.9, 132.7, 131.9, 129.5, 128.8, 81.9, 28.3, 26.9 | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-acetylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9(14)10-6-5-7-11(8-10)12(15)16-13(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESSMNWGVXXGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677418 | |

| Record name | tert-Butyl 3-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317829-73-5 | |

| Record name | tert-Butyl 3-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Tert Butyl 3 Acetylbenzoate

De Novo Synthesis Routes to Tert-butyl 3-acetylbenzoate

De novo synthesis refers to the creation of the molecule from simpler, commercially available starting materials.

The most direct method for synthesizing this compound is through the esterification of 3-acetylbenzoic acid with tert-butyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often requires refluxing in an organic solvent like dichloromethane (B109758) or toluene (B28343) to drive the reaction to completion.

One specific protocol involves suspending anhydrous magnesium sulfate (B86663) in dry dichloromethane, followed by the dropwise addition of concentrated sulfuric acid. 3-Acetylbenzoic acid is then added, and the mixture is cooled before the addition of tert-butyl alcohol. The reaction proceeds over several hours, and after quenching with a saturated aqueous solution of sodium bicarbonate, the product is extracted and purified. rsc.org A reported yield for this method is 63%. rsc.org

| Reactants | Reagents | Solvent | Conditions | Yield |

| 3-Acetylbenzoic acid, tert-Butyl alcohol | Magnesium sulfate, Sulfuric acid | Dichloromethane | 0 °C to room temperature, 16 hours | 63% rsc.org |

Table 1: Example of a Direct Esterification Protocol for this compound rsc.org

An alternative de novo approach is the Friedel-Crafts acylation of a benzoate (B1203000) core, such as tert-butyl benzoate. nih.gov This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. plymouth.ac.uk The reaction is typically carried out using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. plymouth.ac.uk

The acetyl group will primarily add to the meta position of the ester due to the directing effect of the ester group. However, this method can sometimes lead to a mixture of products and may require careful control of reaction conditions to achieve high selectivity for the desired 3-acetyl isomer. plymouth.ac.uk

Transformations from Pre-existing Molecular Scaffolds

This category of synthetic methods involves modifying existing molecules that already contain a significant portion of the target structure.

This compound can be synthesized by the transesterification of other esters of 3-acetylbenzoic acid, such as methyl 3-acetylbenzoate or ethyl 3-acetylbenzoate. This process involves reacting the starting ester with tert-butyl alcohol in the presence of a suitable catalyst. nih.gov

Catalysts for transesterification can be acidic or basic. A recently developed method utilizes phosphorus trichloride (B1173362) (PCl3) to mediate the conversion of tert-butyl esters to other esters, a process that proceeds through an in situ formation of an acid chloride. researchgate.net While this specific study focused on the conversion of tert-butyl esters, the reverse reaction, the formation of a tert-butyl ester from another ester, is also a viable synthetic route. Lipase-catalyzed transesterification is another approach, often employed in the production of biodiesel, which could potentially be adapted for this specific transformation. nih.gov

This strategy involves starting with a substituted tert-butyl benzoate and converting the substituent into an acetyl group. Functional group interconversions are a cornerstone of organic synthesis. fiveable.me For instance, one could start with tert-butyl 3-ethylbenzoate and perform an oxidation reaction at the benzylic position to form the ketone. Common oxidizing agents for this type of transformation include potassium permanganate (B83412) or chromium-based reagents. solubilityofthings.com

Another possibility is the oxidation of a secondary alcohol. For example, one could synthesize tert-butyl 3-(1-hydroxyethyl)benzoate and then oxidize the alcohol to the corresponding ketone, this compound. rsc.org This oxidation can be achieved using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC) or by employing a Swern or Dess-Martin oxidation. solubilityofthings.com A related study describes the reduction of this compound using sodium borohydride (B1222165) to yield the corresponding alcohol, demonstrating the feasibility of this interconversion. rsc.org

| Starting Material | Target Functional Group | Potential Reagents |

| tert-Butyl 3-ethylbenzoate | Ketone | Potassium permanganate, Chromium reagents solubilityofthings.com |

| tert-Butyl 3-(1-hydroxyethyl)benzoate | Ketone | PCC, Swern oxidation, Dess-Martin periodinane solubilityofthings.com |

Table 2: Potential Functional Group Interconversions for the Synthesis of this compound

The synthesis of this compound can also be designed as part of a larger, multi-step sequence. These sequences can be either linear or convergent. sathyabama.ac.inrroij.com

In a linear synthesis , the molecule is built step-by-step from a starting material. youtube.com For example, one could start with 3-bromobenzoic acid, protect the carboxylic acid as a tert-butyl ester, and then perform a metal-catalyzed cross-coupling reaction to introduce an acetyl group.

A convergent synthesis , in contrast, involves preparing different fragments of the target molecule separately and then combining them at a later stage. numberanalytics.com This approach is often more efficient for complex molecules. rroij.com For the synthesis of this compound, one could envision preparing a tert-butyl benzoate fragment and an acetyl-containing fragment separately, and then coupling them together. While perhaps overly complex for this particular molecule, the principles of convergent synthesis offer a powerful strategic approach to organic synthesis in general. numberanalytics.com

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic approaches prioritize efficiency, selectivity, and sustainability. The choice of catalyst and reaction environment is paramount in achieving these goals for the synthesis of this compound.

A variety of catalytic systems can be employed for the synthesis of tert-butyl esters, ranging from simple acid catalysts to more complex metal-based systems.

Acid Catalysis : The most direct method for synthesizing this compound is the Fischer esterification of 3-acetylbenzoic acid with tert-butyl alcohol. This reaction requires a strong acid catalyst to proceed at a reasonable rate. A common laboratory-scale preparation involves suspending a drying agent like magnesium sulfate (MgSO₄) in a solvent, adding concentrated sulfuric acid (H₂SO₄) to form a highly acidic environment, followed by the addition of the carboxylic acid and tert-butyl alcohol. rsc.org The reaction proceeds to yield the desired ester, though yields can be moderate (around 63%). rsc.org Thionyl chloride (SOCl₂) can also be used to convert tert-butyl esters to acid chlorides, a reaction that is notably promoted by the presence of HCl, highlighting the role of acid catalysis in reactions involving this ester. organic-chemistry.org

Metal-Based Catalysis : For certain esterification and transesterification reactions, metal-based catalysts offer high efficiency and tolerance to various functional groups. Zirconium complexes, for instance, have been identified as effective and moisture-tolerant catalysts for esterification reactions, which can be advantageous in industrial settings. acs.org Tin(II) chloride (SnCl₂) has been used as a catalyst in conjunction with α,α-dichlorodiphenylmethane to generate acid chlorides in situ from tert-butyl esters, which can then react with alcohols to form new esters. organic-chemistry.org

Other Catalytic Systems : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are also used for esterifications, although they are not specifically documented for this particular compound in the search results. organic-chemistry.org Furthermore, enzymatic catalysis has been noted in the context of ester hydrolysis, the reverse reaction, suggesting that biocatalysis could be a potential route for synthesis under specific conditions.

Table 1: Overview of Catalytic Systems

| Catalyst Type | Specific Catalyst/Reagent | Application in Synthesis | Reference |

|---|---|---|---|

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Direct esterification of 3-acetylbenzoic acid with tert-butyl alcohol. | rsc.org |

| Acid Promoter | Hydrochloric Acid (HCl) | Promotes the conversion of tert-butyl esters to acid chlorides using SOCl₂. | organic-chemistry.org |

| Metal Catalyst | Zirconium (Zr) Complexes | General moisture-tolerant esterification. | acs.org |

| Metal Catalyst | Tin(II) Chloride (SnCl₂) | In situ generation of acid chlorides from tert-butyl esters for transesterification. | organic-chemistry.org |

Solvent Selection : The solvent must be inert to the reaction conditions and capable of dissolving the reactants. For the acid-catalyzed esterification, anhydrous dichloromethane (DCM) is a common choice due to its inertness and ability to be easily removed post-reaction. rsc.org Other organic solvents such as toluene have also been reported for this type of esterification. In related esterification and carbonylation reactions, solvents like 2-methyltetrahydrofuran (B130290) (2MeTHF) and dimethyl carbonate (DMC) have been shown to provide excellent yields. acs.org The polarity of the solvent can significantly impact reaction outcomes; for example, in some palladium-catalyzed reactions, nonpolar hydrocarbon solvents like γ-terpinene and α-pinene gave high yields. acs.org

Reaction Environment : Optimization of the reaction environment involves controlling temperature, pressure, and reaction time. Increasing temperature generally accelerates the reaction rate but can also promote the formation of byproducts. numberanalytics.com For the synthesis of this compound using H₂SO₄ in DCM, the reaction is typically initiated at 0 °C and then stirred at room temperature for an extended period (e.g., 16 hours) in a sealed vessel. rsc.org Sealing the reaction is a crucial optimization strategy, particularly when a volatile catalyst like HCl is involved, as it prevents the catalyst from escaping and allows the reaction to reach completion much faster. organic-chemistry.org In some cases, solvent-free, or "neat," conditions can be highly effective, leading to high yields and simplified workups. researchgate.net

Table 2: Solvent and Environment Parameters

| Parameter | Selection/Condition | Rationale | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | Inert, good solubility for reactants, easily removed. | rsc.org |

| Solvent | Toluene | Alternative non-polar solvent for esterification. | |

| Solvent | 2-MeTHF, DMC | Effective in related esterification/carbonylation reactions. | acs.org |

| Environment | Sealed Reaction Vessel | Prevents loss of volatile catalysts (e.g., HCl), accelerates reaction. | rsc.orgorganic-chemistry.org |

| Temperature | Room Temperature | A common condition that balances reaction rate and side reactions. | rsc.org |

Maximizing the yield of the desired product while minimizing the formation of impurities is a central goal of synthetic optimization.

Stoichiometry and Reagent Control : Adjusting the ratio of reactants is a key strategy. In the esterification to form this compound, a significant excess of tert-butyl alcohol (5 equivalents) is used to drive the equilibrium towards the product. rsc.org Similarly, in other reactions, careful optimization of the loading of oxidants or bases has been shown to be critical for achieving high yields. researchgate.net

Minimizing Side Reactions : The primary side reaction in the synthesis of this compound is the failure of the reaction to go to completion, leaving unreacted 3-acetylbenzoic acid. Another potential side reaction is the cleavage of the tert-butyl ester group under certain conditions. For instance, while methods exist to intentionally cleave the ester using reagents like thionyl chloride or powdered potassium hydroxide (B78521) (KOH) in THF, these conditions must be avoided during synthesis if the ester is the desired product. organic-chemistry.orgorganic-chemistry.org The choice of a selective method is crucial; for example, using SOCl₂ at room temperature selectively converts tert-butyl esters while leaving methyl, ethyl, or benzyl (B1604629) esters intact, which is a useful strategy if multiple ester types are present in a complex molecule. organic-chemistry.org

Process Optimization : Continuous flow processes and microreactor systems represent advanced strategies for yield enhancement, particularly in industrial settings. These systems allow for precise control over reaction parameters like temperature and mixing, leading to improved efficiency and scalability.

Isolation and Purification Protocols for Synthetic this compound

Once the synthesis is complete, the crude reaction mixture contains the desired product along with unreacted starting materials, catalysts, and byproducts. A robust purification strategy is therefore essential.

Column chromatography is the most frequently cited method for the purification of this compound. rsc.org

Flash Chromatography : This technique is a rapid and efficient method for separating compounds. After the synthesis of this compound, the crude product is typically concentrated and then purified by column chromatography on a silica (B1680970) gel stationary phase. rsc.org A non-polar eluent system, such as 10% ethyl acetate (B1210297) in n-hexane, is effective for isolating the ester from more polar impurities like the unreacted carboxylic acid. rsc.org In similar syntheses, crude reaction mixtures are often first passed through a plug of silica gel or celite to remove baseline impurities before undergoing more rigorous purification by flash chromatography. frontiersin.orgnih.gov

While chromatography is common, distillation and recrystallization are fundamental purification techniques in organic chemistry.

Distillation : For volatile, thermally stable liquid compounds, distillation is an effective purification method. While this compound is a solid at room temperature, related liquid compounds like tert-butyl acetate are purified by fractional distillation to separate them from other volatile components. orgsyn.org For high-boiling or sensitive compounds, bulb-to-bulb distillation under reduced pressure can be used. epfl.ch

Recrystallization : This technique is ideal for purifying solid compounds. Although not specifically detailed for this compound in the provided search context, it is mentioned as a general purification method following its synthesis. The principle involves dissolving the crude solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The desired compound crystallizes out in a pure form, leaving impurities behind in the solvent.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2-methyltetrahydrofuran (2MeTHF) |

| 3-acetylbenzoic acid |

| α,α-dichlorodiphenylmethane |

| Dichloromethane (DCM) |

| Dicyclohexylcarbodiimide (DCC) |

| Dimethyl carbonate (DMC) |

| Ethyl acetate |

| γ-terpinene |

| Hydrochloric acid (HCl) |

| Magnesium sulfate (MgSO₄) |

| n-hexane |

| Potassium hydroxide (KOH) |

| Sulfuric acid (H₂SO₄) |

| This compound |

| tert-butyl acetate |

| tert-butyl alcohol |

| Tetrahydrofuran (THF) |

| Thionyl chloride (SOCl₂) |

| Tin(II) chloride (SnCl₂) |

| Toluene |

Iii. Spectroscopic and Structural Elucidation of Tert Butyl 3 Acetylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a primary tool for the structural elucidation of tert-butyl 3-acetylbenzoate, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic and aliphatic protons.

The aromatic region of the spectrum displays four signals, indicative of the protons on the benzene (B151609) ring. rsc.org A triplet appearing at approximately 8.53 ppm is assigned to the proton at the C2 position, showing a small coupling constant (J = 1.8 Hz). Two signals, a triplet of doublets at 8.18 ppm (J = 7.7, 1.4 Hz) and another at 8.12 ppm (J = 7.7, 1.5 Hz), correspond to the protons at the C6 and C4 positions, respectively. A triplet at 7.53 ppm (J = 7.8 Hz) is attributed to the C5 proton. rsc.org

In the aliphatic region, two sharp singlets are observed. The singlet at 2.65 ppm corresponds to the three protons of the acetyl group's methyl moiety (CH₃). The most upfield signal, a singlet at 1.62 ppm, is characteristic of the nine equivalent protons of the tert-butyl group ((CH₃)₃C). rsc.org The integration of these signals confirms the proton count for each group.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.53 | t | 1.8 | 1H | Ar-H (C2) |

| 8.18 | td | 7.7, 1.4 | 1H | Ar-H (C6) |

| 8.12 | td | 7.7, 1.5 | 1H | Ar-H (C4) |

| 7.53 | t | 7.8 | 1H | Ar-H (C5) |

| 2.65 | s | - | 3H | -COCH₃ |

| 1.62 | s | - | 9H | -C(CH₃)₃ |

Source: Supporting Information for Full Chirality Transfer in the Synthesis of Hindered Tertiary Boronic Esters under In Situ Lithiatio. rsc.org

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum, also typically run in CDCl₃, shows signals for all 13 carbon atoms in the molecule.

Two distinct signals in the downfield region correspond to the carbonyl carbons. The peak at approximately 197.6 ppm is assigned to the ketone carbonyl carbon of the acetyl group, while the signal at 165.1 ppm belongs to the ester carbonyl carbon. rsc.org

The aromatic region contains signals for the six carbons of the benzene ring. The quaternary carbons appear at 137.3 ppm and 132.7 ppm. The signals for the protonated aromatic carbons (Ar-CH) are observed at 133.9 ppm, 131.9 ppm, 129.5 ppm, and 128.8 ppm. rsc.org

In the aliphatic region, the quaternary carbon of the tert-butyl group resonates at approximately 81.9 ppm. The three equivalent methyl carbons of the tert-butyl group give rise to a single peak at 28.3 ppm, and the methyl carbon of the acetyl group appears at 26.9 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 197.6 | C | Ketone C=O |

| 165.1 | C | Ester C=O |

| 137.3 | C | Aromatic C |

| 133.9 | CH | Aromatic CH |

| 132.7 | C | Aromatic C |

| 131.9 | CH | Aromatic CH |

| 129.5 | CH | Aromatic CH |

| 128.8 | CH | Aromatic CH |

| 81.9 | C | -C(CH₃)₃ |

| 28.3 | CH₃ | -C(CH₃)₃ |

| 26.9 | CH₃ | -COCH₃ |

Source: Supporting Information for Full Chirality Transfer in the Synthesis of Hindered Tertiary Boronic Esters under In Situ Lithiatio. rsc.org

To further confirm the structural assignments, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons on the aromatic ring, showing correlations between the signals at 8.18 ppm, 8.12 ppm, and 7.53 ppm. emerypharma.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. emerypharma.comyoutube.com This technique would link the aromatic proton signals to their corresponding carbon signals and the aliphatic proton signals of the acetyl and tert-butyl groups to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. emerypharma.comyoutube.com For instance, HMBC would show correlations from the acetyl methyl protons (2.65 ppm) to the ketone carbonyl carbon (197.6 ppm) and the adjacent aromatic carbon. It would also show correlations from the tert-butyl protons (1.62 ppm) to the quaternary tert-butyl carbon (81.9 ppm) and the ester carbonyl carbon (165.1 ppm), solidifying the connectivity of the entire molecule.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

A strong, sharp absorption band is expected around 1710-1740 cm⁻¹, which can be attributed to the C=O stretching vibration of the ester group. Another strong band, typically found around 1680-1700 cm⁻¹, corresponds to the C=O stretching of the ketone in the acetyl group. The presence of aromatic C-H stretching vibrations is indicated by peaks appearing just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and tert-butyl groups are observed in the 2850-3000 cm⁻¹ region. rsc.org The C-O stretching of the ester linkage typically appears in the 1100-1300 cm⁻¹ range. The region below 1000 cm⁻¹ contains bands related to aromatic C-H bending.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2870-2970 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong | Ester C=O Stretch |

| ~1685 | Strong | Ketone C=O Stretch |

| ~1250-1300 | Strong | Ester C-O Stretch |

| ~1150 | Strong | Ester C-O Stretch |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, particularly the ring breathing mode, which is often weak in the IR spectrum. The C=C stretching vibrations of the benzene ring would appear in the 1580-1620 cm⁻¹ region. The symmetric stretching of the C-C bonds in the tert-butyl group would also be Raman active. The carbonyl stretching vibrations, while also present, may be weaker than in the FT-IR spectrum. researchgate.net

Table 4: Expected Key FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050-3070 | Strong | Aromatic C-H Stretch |

| ~2900-3000 | Strong | Aliphatic C-H Stretch |

| ~1600 | Strong | Aromatic Ring C=C Stretch |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

Note: Raman data for this specific compound is less commonly reported in literature, and these are expected values based on its structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of molecules. By ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z), it provides the exact molecular weight and valuable information about the molecule's fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method used to determine the elemental composition of a molecule by measuring its molecular mass with very high precision. mit.edu This technique differentiates between compounds that may have the same nominal mass but differ in their elemental makeup.

For this compound, the molecular formula is C₁₃H₁₆O₃. abovchem.comchemsrc.com The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, and oxygen, can be compared with the experimentally measured value from an HRMS instrument, such as a Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) spectrometer. rsc.org A close correlation between the calculated and found values confirms the elemental composition of the synthesized compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₃ | abovchem.comchemsrc.com |

| Calculated Exact Mass | 220.11000 Da | chemsrc.com |

| Molecular Weight | 220.27 g/mol | abovchem.com |

This table presents the key molecular properties of this compound derived from its chemical formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is routinely used to assess the purity of volatile and semi-volatile compounds like this compound and to identify any potential impurities. scispace.comnih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a capillary column. nih.gov Each component then enters the mass spectrometer, which generates a mass spectrum for it. The retention time from the GC helps to identify the compound, while the mass spectrum provides its molecular weight and fragmentation data, confirming the identity. researchgate.net The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. Low-resolution mass spectrometry performed via GC-MS can confirm the presence of the molecular ion [M]⁺ or characteristic fragment ions. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if applicable)

As of the current available scientific literature, a crystal structure for this compound has not been reported. Therefore, information regarding its solid-state conformation, crystal packing, and intermolecular interactions that would be elucidated by this technique is not available. If a suitable single crystal of the compound were to be grown and analyzed, X-ray crystallography would offer definitive proof of its structural arrangement. google.com

Iv. Mechanistic Investigations of Reactions Involving Tert Butyl 3 Acetylbenzoate

Reaction Kinetics and Rate Law Determination in Transformations of Tert-butyl 3-acetylbenzoate

While specific, empirically determined rate laws for transformations of this compound are not extensively documented in readily available literature, the kinetics of its reactions can be inferred from studies of analogous compounds, particularly the hydrolysis of other tert-butyl esters like tert-butyl chloride. libretexts.orgdvikan.nontnu.no

The hydrolysis of tert-butyl esters in aqueous solutions is a classic example of a solvolysis reaction that proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. ntnu.noamherst.edu The rate-determining step in this mechanism is the initial, slow ionization of the substrate to form a stable tertiary carbocation (the tert-butyl cation) and a carboxylate anion. ntnu.no Water or another nucleophile then rapidly attacks the carbocation in a subsequent step.

Rate = k[this compound]

The rate constant, k, is independent of the nucleophile's concentration. libretexts.org The stability of the tert-butyl carbocation intermediate is a key factor driving this mechanism. stackexchange.com The reaction rate is significantly influenced by the polarity of the solvent, with more polar solvents accelerating the reaction by stabilizing the charged carbocation intermediate. stackexchange.com

| Kinetic Parameter | Description | Reference/Basis |

|---|---|---|

| Reaction Order | First-order with respect to this compound. Zeroth-order with respect to the nucleophile (e.g., water). | Analogy with t-butyl chloride hydrolysis. libretexts.org |

| Rate-Determining Step | Unimolecular dissociation of the ester to form a tert-butyl carbocation. | Mechanism of t-butyl chloride hydrolysis. ntnu.no |

| Rate Law | Rate = k[(CH₃)₃COC(O)C₆H₄(COCH₃)] | General form for SN1 reactions. libretexts.org |

| Solvent Effects | The reaction rate increases with increasing solvent polarity. | Stabilization of the carbocation intermediate. stackexchange.com |

Elucidation of Catalytic Cycles and Intermediates

Catalysis offers efficient pathways for the transformation of this compound. Understanding the catalytic cycles and the intermediates involved is essential for catalyst design and optimization.

Palladium complexes are versatile catalysts for a wide array of organic reactions, including C-H activation and carbonylation. In the context of substrates like this compound, palladium catalysis can facilitate the formation of new carbon-carbon bonds. For instance, in palladium-catalyzed oxidative carbonylation reactions of benzylic C-H bonds, tert-butyl esters have been detected as products, indicating the participation of the tert-butoxy (B1229062) group in the catalytic cycle. rsc.org

A general catalytic cycle for such transformations typically involves the following key steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to an organic halide or undergoes C-H activation to form a Pd(II) intermediate.

Migratory Insertion : Carbon monoxide (CO) or an alkene inserts into the Pd-C bond of the intermediate. In carbonylative reactions, this step forms an acyl-palladium species.

Transmetalation/Nucleophilic Attack : An incoming nucleophile, such as an alcohol, attacks the acyl-palladium complex.

Reductive Elimination : The final product is released from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org

In reactions involving tert-butyl esters, a key intermediate would be a palladium-alkoxide or a palladium-carboxylate species, which can influence the course of the reaction and the final product distribution. nih.govresearchgate.net

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts known for their ability to induce umpolung (polarity reversal) reactivity in aldehydes and to catalyze transesterification reactions. nih.govnih.gov While specific studies on this compound are scarce, the general mechanism for NHC-catalyzed transesterification is well-established and applicable.

The catalytic cycle proceeds through the following steps:

Nucleophilic Attack : The nucleophilic NHC attacks the electrophilic carbonyl carbon of the ester (this compound).

Formation of a Tetrahedral Intermediate : This addition results in a zwitterionic tetrahedral intermediate.

Elimination : The tert-butoxide leaving group is eliminated, forming a highly electrophilic acyl-azolium intermediate. This is the NHC-activated form of the carboxylic acid.

Alcoholysis : An incoming alcohol molecule attacks the acyl-azolium intermediate.

Product Formation and Catalyst Regeneration : This step forms a new tetrahedral intermediate which then collapses, releasing the final ester product and regenerating the free NHC catalyst. nih.gov

Computational studies suggest that the NHC can also facilitate the reaction by acting as a Brønsted base, mediating proton transfer from the incoming alcohol to the leaving group. nih.gov

Transition metal hydride complexes, particularly those of ruthenium, are effective for the catalytic hydrogenation of esters to alcohols. acs.org The hydrogenation of this compound would involve the reduction of both the ketone and the ester functionalities. The mechanism for ester hydrogenation typically involves the cooperation between the metal center and the ligand.

A plausible catalytic cycle for the hydrogenation of the ester group using a generic transition metal hydride ([M-H]) catalyst is as follows:

Coordination : The ester carbonyl oxygen coordinates to the Lewis acidic metal center.

Hydride Transfer : A hydride ligand from the metal is transferred to the carbonyl carbon, forming a hemiacetal-alkoxide intermediate.

Elimination : The metal-alkoxide bond is cleaved by reaction with H₂, eliminating an alcohol (tert-butanol) and regenerating a metal hydride species.

Further Reduction : The resulting aldehyde intermediate is then rapidly hydrogenated to the primary alcohol by the same catalytic system.

For ruthenium-based catalysts, especially those with pincer-type ligands, the reaction does not proceed via a simple outer-sphere hydride transfer but involves a concerted, ligand-assisted mechanism where the ligand participates in proton and hydride shuttling. acs.org

Mechanistic Studies of Specific Reaction Types

A notable and synthetically useful transformation of tert-butyl esters is their conversion into other esters (transesterification) or amides (aminolysis) mediated by phosphorus trichloride (B1173362) (PCl₃). researchgate.net Mechanistic investigations have provided strong evidence that this reaction does not proceed through direct nucleophilic substitution at the ester but rather through the in situ formation of a highly reactive acid chloride intermediate. rsc.orgresearchgate.net

The proposed mechanism involves two main stages:

Formation of the Acid Chloride : The tert-butyl ester reacts with PCl₃. The oxygen atom of the ester carbonyl group likely acts as a nucleophile, attacking the phosphorus atom. A subsequent cascade of events leads to the cleavage of the stable tert-butyl cation and the formation of the corresponding acyl chloride. A control experiment stirring tert-butyl benzoate (B1203000) with PCl₃ in acetonitrile (B52724) at 80 °C confirmed the formation of benzoyl chloride in high yield. researchgate.net

Nucleophilic Acyl Substitution : The generated acid chloride is a highly reactive acylating agent. It readily reacts with a nucleophile (an alcohol for transesterification or an amine for aminolysis) that is added to the reaction mixture. This second step is a standard nucleophilic acyl substitution, which is typically fast and high-yielding, affording the desired ester or amide product. researchgate.net

This mechanistic pathway explains why the reaction is effective for a broad range of tert-butyl esters, including those with both electron-donating and electron-withdrawing groups. researchgate.net

| Experiment | Conditions | Observation/Result | Mechanistic Implication |

|---|---|---|---|

| Control Reaction | tert-butyl benzoate + PCl₃, CH₃CN, 80 °C, 3 h | 93% yield of benzoyl chloride detected. | Confirms the formation of the acid chloride as a key intermediate. researchgate.net |

| Reaction with HCl | tert-butyl benzoate + HCl | Formation of benzoic acid, with only a trace amount of the transesterified product. | Indicates that simple acid catalysis is not the primary pathway for transesterification under these conditions. researchgate.net |

| Effect of Base | Reaction suppressed in the presence of pyridine. | Suggests that an acidic species (HCl, formed from PCl₃ and trace water) is crucial for the initial activation step. researchgate.net |

Photocatalytic Redox Mechanisms in Conjugate Additions

While direct studies on the photocatalytic redox mechanisms in conjugate additions specifically involving this compound are not extensively detailed in the provided search results, the principles of photocatalytic redox cycles can be applied to understand its potential reactivity. Photocatalytic reactions often proceed through either a reductive or oxidative quenching cycle of a photocatalyst. uni-regensburg.de

In a typical reductive quenching cycle, a photocatalyst (PC) is excited by visible light to its excited state (PC*). This excited state is then quenched by a sacrificial electron donor, forming a photocatalyst radical anion (PC˙⁻). uni-regensburg.de This highly reducing species can then transfer an electron to a suitable substrate.

Conversely, in an oxidative quenching cycle, the excited photocatalyst (PC*) is quenched by an electron acceptor, generating a photocatalyst radical cation (PC˙⁺) and a reduced acceptor. uni-regensburg.de

A more advanced concept, consecutive photoinduced electron transfer (conPET), involves the further excitation of the in-situ generated photocatalyst radical anion. This "two-photon" process creates a super-reducing species capable of reducing substrates with high reduction potentials, such as aryl halides. uni-regensburg.de

For a molecule like this compound, the acetyl group presents a potential site for photocatalytic reactions. For instance, in a conjugate addition scenario, a photochemically generated radical could add to an activated double bond, with the resulting radical intermediate being further reduced and protonated to yield the final product. The specific pathway would depend on the chosen photocatalyst, electron donors or acceptors, and the reaction partner.

In a related context, the utility of 3,6-disubstituted acridinium (B8443388) salts as photocatalysts has been demonstrated in decarboxylative conjugate additions. For example, a 3,6-di-tert-butyl substituted acridinium salt proved to be an effective catalyst for the addition of a carboxylate-derived radical to an acceptor. uni-regensburg.de This highlights how the steric and electronic properties of substituents, akin to the tert-butyl group in this compound, can influence photocatalytic efficiency.

Hydrogen Transfer Mechanisms in Reduction Reactions

The reduction of the acetyl group in this compound can be achieved through hydrogen transfer reactions, often catalyzed by metal complexes. The mechanism of these reactions typically involves the transfer of a hydride from a metal-hydride intermediate to the carbonyl carbon.

Iron complexes, for example, have been developed as effective catalysts for the hydrogenation of ketones. scholaris.ca A general mechanism for Oppenauer-type oxidations, which is the reverse of transfer hydrogenation, involves the activation of an iron tricarbonyl precatalyst to an active unsaturated species. acs.org In the reduction direction, this species would accept a hydrogen from a hydrogen donor (like an alcohol) to form an iron hydride. This hydride then transfers to the ketone (in this case, the acetyl group of this compound), reducing it to an alcohol and regenerating the active catalyst. acs.org

The choice of hydrogen donor and reaction conditions can significantly influence the reaction's efficiency. Furfural has been identified as an effective hydrogen acceptor (and thus its reduced form, furfuryl alcohol, as a donor) in iron-catalyzed alcohol oxidations, suggesting its potential role in the corresponding reduction reactions. acs.org

Kinetic isotope effect (KIE) studies are a valuable tool for elucidating these mechanisms. For instance, in the hydrogenation of benzaldehyde (B42025) catalyzed by a copper complex, a KIE of 1.9 was observed when using D₂ instead of H₂. rsc.org This indicates that the activation of dihydrogen is involved in the turnover-limiting step of the reaction. rsc.org A similar study on this compound would help determine the rate-determining step in its reduction.

The stereochemistry of the catalyst can also play a crucial role. Chiral iron(II) PNP pincer complexes have been used for the asymmetric hydrogenation of ketones, achieving moderate enantioselectivity. mdpi.com DFT studies of these systems help to analyze the transition states and understand the origin of the enantioselectivity. mdpi.com

Electrochemical Reaction Pathways

The electrochemical behavior of aromatic ketones like this compound is characterized by the reduction of the carbonyl group. In aprotic solvents, the electrochemical reduction of similar compounds, such as halogenated benzophenones, has been studied. The process typically involves the formation of a radical anion upon the first electron transfer. researchgate.net

The stability of this radical anion is key to the subsequent reaction pathways. For this compound, the radical anion could undergo several reactions:

Protonation and further reduction: In the presence of a proton source, the radical anion can be protonated and then reduced further to form the corresponding alcohol.

Dimerization: In aprotic media, the radical anions can dimerize.

Reaction with electrophiles: If an electrophile like CO₂ is present, the radical anion can react with it, leading to carboxylation. In the case of halogenated benzophenones, carboxylation was found to be much faster than dehalogenation. researchgate.net

The electrochemical synthesis of organic compounds often utilizes ionic liquids as both the solvent and the supporting electrolyte due to their wide electrochemical window and good solvating properties. researchgate.net Imidazolium-based ionic liquids are particularly common. researchgate.net

A technique known as electrochemically mediated photoredox catalysis (e-PRC) combines electrochemical and photochemical steps. nih.gov In this approach, an electrochemically generated radical ion is photoexcited to create a highly oxidizing or reducing species. This allows for reactions beyond the normal redox window of either technique alone. nih.gov For a compound like this compound, this could open up novel reaction pathways.

The table below summarizes the key species and transformations in the electrochemical reduction of a generic aromatic ketone, which can be extrapolated to this compound.

| Species | Description | Subsequent Reaction |

| Ar-CO-R | Starting aromatic ketone | One-electron reduction |

| [Ar-CO-R]˙⁻ | Radical anion | Protonation, Dimerization, or Reaction with electrophiles |

| [Ar-C(OH)-R]˙ | Neutral radical (after protonation) | Further reduction |

| [Ar-CH(OH)-R] | Final alcohol product | - |

| [R-(CO)-Ar-Ar-(CO)-R]²⁻ | Dimer dianion | Protonation to pinacol |

| [Ar-C(CO₂⁻)-R]˙ | Carboxylated radical anion | Further reduction and protonation |

Isotopic Labeling Studies for Reaction Pathway Delineation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms through a reaction. While no specific isotopic labeling studies on this compound were found in the search results, the principles can be applied to understand its potential reaction pathways.

For instance, in a study on the palladium-catalyzed carbonylation of aryl bromides, isotopic labeling with ¹³CO was used to trace the source of the carbonyl group in the product. acs.org Similarly, in the reduction of this compound, using a deuterium-labeled reducing agent like NaBD₄ would allow for the determination of the site of hydride attack by analyzing the position of the deuterium (B1214612) atom in the resulting alcohol product via NMR or mass spectrometry.

In a study of hydrogenative metathesis, a mixture of H₂ and D₂ was used. The observation of a [D₁] isotopomer in the product was suggestive of a non-concerted hydrogen transfer mechanism. mpg.de A similar experiment in the reduction of this compound could provide insight into whether the hydrogen atoms are transferred simultaneously or sequentially.

Isotopic labeling can also be used to probe for side reactions. In a study on alkoxycarbonylation in dimethyl carbonate (DMC), the formation of a methyl ester product instead of the expected tert-butyl ester was observed. acs.org Isotopic labeling of the DMC could confirm if it acts as the source of the methoxy (B1213986) group.

The table below illustrates how isotopic labeling could be applied to study reactions of this compound.

| Reaction | Isotopic Label | Information Gained |

| Reduction of acetyl group | NaBD₄ or D₂/catalyst | Site of hydride attack, mechanism of hydrogen transfer |

| Ester hydrolysis | H₂¹⁸O | Mechanism of ester cleavage (acyl-oxygen vs. alkyl-oxygen bond cleavage) |

| Carbonylation reactions | ¹³CO | Source of the incorporated carbonyl group |

| Cross-coupling reactions | Deuterated solvent (e.g., d6-DMSO) | Involvement of solvent in the reaction mechanism |

Stereochemical Aspects of Reactions with this compound

The acetyl group of this compound is prochiral, meaning that its reduction can lead to the formation of a new stereocenter. Therefore, the stereochemical outcome of such reactions is an important consideration.

The use of chiral catalysts can induce enantioselectivity in the reduction of the ketone. For example, chiral pincer complexes of iron and manganese have been developed for the asymmetric hydrogenation and transfer hydrogenation of ketones. mdpi.comresearchgate.net These catalysts create a chiral environment around the metal center, leading to a preferential attack on one of the two prochiral faces of the carbonyl group.

In the asymmetric hydrogenation of acetophenone (B1666503) using a chiral iron(II) PNP pincer complex, the (S)-enantiomer of the alcohol was preferentially formed. mdpi.com The enantiomeric excess (ee) is a measure of the stereoselectivity of the reaction. For various ketones, high yields and excellent enantioselectivities (up to 99% ee) have been achieved using such catalysts. researchgate.net

The structure of the catalyst, including the substituents on the ligand, can have a significant impact on the enantioselectivity. For instance, in the hydrogenation of aldehydes and ketones with copper complexes, a catalyst with a cyclohexyl-substituted ligand gave a cleaner reduction than one with a tert-butyl substituted ligand. rsc.org

The table below shows examples of chiral catalysts and their reported performance in the asymmetric reduction of ketones, which could be applicable to this compound.

| Catalyst Type | Metal | Reaction | Enantioselectivity (ee) |

| Chiral PNP Pincer Complex | Iron | Asymmetric Hydrogenation | up to 48% |

| Chiral Pincer Complex | Manganese | Asymmetric Hydrogenation | 92-99% |

| (IPr)CuH with chiral ligand | Copper | Hydrosilylation | Not specified, but generally high |

V. Computational Chemistry and Theoretical Studies on Tert Butyl 3 Acetylbenzoate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within tert-butyl 3-acetylbenzoate. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method widely used to determine the most stable three-dimensional structure of a molecule, known as its ground-state optimized geometry. This process involves calculating the total electronic energy for various atomic arrangements and systematically finding the configuration with the minimum energy. For this compound, DFT calculations would precisely model the bond lengths, bond angles, and dihedral angles, accounting for the steric hindrance of the bulky tert-butyl group and the electronic effects of the acetyl and ester functionalities on the benzene (B151609) ring.

Once the geometry is optimized, the same DFT methods can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting data can be used to generate a theoretical infrared (IR) spectrum, which is invaluable for interpreting experimental IR spectra and confirming the molecule's structural identity. Each calculated frequency can be assigned to a specific vibrational mode, providing a complete picture of the molecule's dynamic behavior.

Illustrative Data from DFT Geometry Optimization Specific computational data for this compound is not available in published literature. The following table illustrates the type of parameters that would be obtained from such a study.

| Structural Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (Acetyl) | Value in Å |

| Bond Length | C=O (Ester) | Value in Å |

| Bond Length | O-C(tert-butyl) | Value in Å |

| Bond Angle | C(ring)-C(ring)-C(acetyl) | Value in Degrees (°) |

| Dihedral Angle | C(ring)-C(ester)-O-C(tert-butyl) | Value in Degrees (°) |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor.

For this compound, the HOMO is likely to be localized on the electron-rich benzene ring and the oxygen atoms, while the LUMO would be concentrated on the electron-withdrawing acetyl and carboxyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. Analysis of the FMOs helps predict how this compound would interact with other reagents in chemical reactions.

Illustrative Data from FMO Analysis Specific computational data for this compound is not available in published literature. The table below exemplifies the data generated by an FMO analysis.

| Parameter | Description | Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Value in eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Value in eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Value in eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs), making the electronic interactions more intuitive. NBO analysis is particularly useful for studying hyperconjugation—the stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital.

Electrostatic Potential Surface (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent regions of varying potential:

Red: Regions of high negative potential, rich in electrons, indicating likely sites for electrophilic attack (nucleophilic centers).

Blue: Regions of high positive potential, electron-poor, indicating likely sites for nucleophilic attack (electrophilic centers).

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would show intense red areas around the carbonyl oxygen atoms of both the acetyl and ester groups, identifying them as the primary nucleophilic sites. Conversely, blue regions would be expected around the hydrogen atoms of the benzene ring and the carbonyl carbon atoms, highlighting them as electrophilic sites. This map provides a clear and predictive guide to the molecule's chemical reactivity.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective at predicting various spectroscopic parameters. These theoretical spectra can then be compared with experimental data to validate the calculated molecular structure.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. For this compound, calculations would predict the distinct chemical shifts for the aromatic protons, the acetyl methyl protons, and the nine equivalent protons of the tert-butyl group.

IR Spectroscopy: As mentioned in the DFT section, calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum. This allows for a direct comparison with experimental FT-IR data, aiding in the confirmation of functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible range. The calculation provides the absorption wavelengths (λmax) and oscillator strengths, which can be compared to an experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.

Computational Reaction Mechanism Modeling and Transition State Characterization

Beyond static molecular properties, computational chemistry can model the entire pathway of a chemical reaction. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate.

For reactions involving this compound, such as its hydrolysis or reduction, computational modeling can elucidate the step-by-step mechanism. By calculating the energies of the transition states, chemists can determine the activation energy for each step, providing insights into the reaction kinetics and identifying the rate-determining step. This level of detail is often difficult to obtain through experimental means alone and is crucial for optimizing reaction conditions and designing new synthetic pathways.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Solvation Models and Solvent Effects on Reaction Energetics

The chemical behavior of this compound, particularly its reactivity and stability, is intrinsically linked to its interactions with surrounding solvent molecules. Solvation models are computational methods used to describe these interactions and predict their influence on the molecule's properties and reaction pathways.

Implicit and explicit solvation models are the two primary approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to estimate the bulk solvent effects on the electronic structure and energy of the solute. Explicit solvation models, on the other hand, involve the individual representation of solvent molecules around the solute, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding.

Table 1: Illustrative Data on Solvent Effects on the Hydrolysis of a Related Ester (Ethyl Benzoate) in an Aqueous Co-solvent System

| Mole Percentage of Co-solvent | Activation Energy (Ea) (kJ/mol) | Gibbs Free Energy of Activation (ΔG) (kJ/mol) | Enthalpy of Activation (ΔH) (kJ/mol) | Entropy of Activation (ΔS*) (J/mol·K) |

| 30% | 16.03 | 84.35 | 13.53 | -237.6 |

| 40% | 22.90 | 84.83 | 20.40 | -216.2 |

| 50% | 30.82 | 85.25 | 28.32 | -191.0 |

| 60% | 40.06 | 85.65 | 37.56 | -161.4 |

| 70% | 50.97 | 86.04 | 48.47 | -126.0 |

Note: This data is for the hydrolysis of ethyl benzoate (B1203000) in an aqueous-methanol solvent system and is presented here to illustrate the general principles of solvent effects on reaction energetics. The specific values for this compound may differ. researchgate.net

Crystal Packing and Void Space Analysis in Solid-State Systems

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potential weak hydrogen bonds. Understanding the crystal packing of this compound is crucial for predicting its solid-state properties, such as melting point, solubility, and mechanical stability.

While a specific crystal structure for this compound is not publicly available, computational methods can be employed to predict plausible packing arrangements. These methods often involve generating a set of possible crystal structures and then ranking them based on their calculated lattice energies. The presence of the bulky tert-butyl group and the polar acetyl and ester functionalities would likely lead to a complex packing motif that maximizes attractive intermolecular interactions while minimizing steric repulsion.

Void space analysis is a computational technique used to identify and characterize the empty spaces within a crystal structure. researchgate.netrsc.orgnih.govnih.gov This analysis is important for understanding a material's porosity and its potential to accommodate guest molecules. The size, shape, and connectivity of voids can influence properties such as gas sorption and diffusion. For a molecule like this compound, the packing efficiency would be a key determinant of the void volume. Inefficient packing due to the molecule's shape could result in significant void spaces. researchgate.net

Table 2: General Parameters Obtained from Void Space Analysis of Molecular Crystals

| Parameter | Description | Typical Range of Values |

| Packing Index (%) | The percentage of the unit cell volume occupied by the molecules. | 65 - 75% |

| Void Volume (ų) | The total volume of the empty space within the unit cell. | Varies depending on packing efficiency. |

| Surface Area of Voids (Ų) | The total surface area of the voids within the unit cell. | Varies depending on void morphology. |

| Connolly Surface | A representation of the molecular surface that can be used to visualize and quantify voids. | N/A |

Note: These are general parameters and their values for this compound would require experimental crystallographic data or detailed computational prediction.

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses several rotatable bonds, leading to a range of possible three-dimensional conformations. Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this molecule by simulating the atomic motions over time. By solving Newton's equations of motion for the system, MD simulations can provide insights into the preferred conformations, the energy barriers between them, and the influence of the environment (e.g., solvent) on conformational preferences.

The key dihedral angles to consider in the conformational analysis of this compound would be around the C-O bond of the ester group and the C-C bond connecting the acetyl group to the benzene ring. The bulky tert-butyl group will likely impose significant steric constraints on the rotation around the ester linkage. Similarly, the orientation of the acetyl group relative to the aromatic ring will be influenced by electronic effects and steric interactions with the adjacent ester group.

While specific MD simulations for this compound are not reported in the literature, studies on similar molecules, such as other benzoyl compounds, have demonstrated the utility of this technique. researchgate.net For instance, MD simulations of related molecules in aqueous solution have provided detailed information about their hydration shells and conformational dynamics. rsc.org Such simulations for this compound could reveal the flexibility of the molecule and identify the most stable conformers in different environments, which is crucial for understanding its biological activity and chemical reactivity.

Table 3: Potential Dihedral Angles for Conformational Analysis of this compound via Molecular Dynamics

| Dihedral Angle | Description | Expected Influence on Conformation |

| C(ar)-C(ar)-C(=O)-O | Rotation of the entire ester group relative to the benzene ring. | Influenced by electronic conjugation and steric hindrance. |

| C(ar)-C(=O)-O-C(tert-butyl) | Rotation around the ester C-O bond. | Highly restricted due to the steric bulk of the tert-butyl group. |

| C(ar)-C(ar)-C(=O)-CH₃ | Rotation of the acetyl group relative to the benzene ring. | Influenced by steric interactions with the ester group and electronic effects. |

Note: The table outlines the key dihedral angles that would be of interest in a molecular dynamics study of this compound.

Vi. Applications of Tert Butyl 3 Acetylbenzoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The compound's structure, featuring both a ketone and a protected carboxylic acid, makes it a valuable building block. The tert-butyl group serves as a robust protecting group for the benzoic acid moiety, allowing the acetyl group to undergo a variety of transformations without interference. Conversely, the ester can be manipulated or cleaved under specific conditions, leaving the ketone intact. This orthogonal reactivity is key to its role as a versatile intermediate.

Precursor for Fluoroalkylated and Trifluoromethylated Scaffolds

The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, is a critical strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. nsf.gov While direct trifluoromethylation of tert-butyl 3-acetylbenzoate is not extensively documented, established methods for analogous structures highlight plausible synthetic routes.

One potential strategy involves the conversion of the acetyl ketone into a trifluoromethyl group. For instance, a one-pot trifluoromethylation of aromatic ketones has been developed that could be applied to this substrate. acs.org A related procedure has been successfully demonstrated on the regioisomer, tert-butyl 4-acetylbenzoate, which was converted to tert-butyl 4-(1,1,1-trifluoropropan-2-yl)benzoate. acs.orgacs.org Another powerful method is the late-stage benzylic C–H trifluoromethylation, which has been shown to be effective on a range of functionalized aromatic compounds, such as toluene (B28343), in an environmentally friendly acetone/water solvent system. nsf.gov This approach, utilizing a radical mechanism, could potentially be adapted for the selective trifluoromethylation of the acetyl group on the this compound scaffold.

Building Block for Heterocyclic Compounds (e.g., Pyridazines, Phthalides, Tetrazoles, Oxindoles)

The dual functionality of this compound allows it to be a precursor for a variety of heterocyclic systems through carefully designed reaction sequences.

Pyridazines: Pyridazines are important scaffolds in medicinal chemistry. organic-chemistry.orgekb.eg One established route to highly substituted pyridazines is the inverse-electron-demand Diels-Alder (iEDDA) reaction between s-tetrazines and silyl-enol ethers. uzh.ch The acetyl group of this compound can be converted into the necessary silyl-enol ether, for example, by treatment with a base like lithium hexamethyldisilazide (LHMDS) and a silylating agent such as tert-butyldimethylsilyl chloride (TBSCl). uzh.ch The resulting silyl-enol ether can then undergo a Lewis acid-mediated cycloaddition with a substituted tetrazine to yield a functionalized pyridazine (B1198779) with the tert-butyl benzoate (B1203000) moiety intact for further derivatization. uzh.ch

Phthalides: Phthalides (or isobenzofuranones) are common motifs in natural products. drugfuture.com Their synthesis from 2-acylbenzoic acids (the ortho-isomer) via reduction of the ketone and subsequent acid-catalyzed lactonization is a well-established method. drugfuture.comresearchgate.net However, due to the meta-position of the acetyl group in this compound, this direct intramolecular cyclization is not feasible. The synthesis of a phthalide (B148349) from this precursor would require a more complex, multi-step strategy involving the construction of the lactone ring through different bond formations, making it a less common application for this specific isomer.

Tetrazoles: The tetrazole ring is a key bioisostere for the carboxylic acid group in drug design. acs.org The Ugi-azide reaction, a four-component reaction, provides a direct route to 1,5-disubstituted tetrazoles from a ketone, an amine, an isocyanide, and an azide (B81097) source like trimethylsilyl (B98337) azide (TMSN₃). nih.govresearchgate.netmdpi.com this compound can serve as the ketone component in this reaction, allowing for the rapid assembly of complex tetrazole derivatives. acs.orgnih.gov The resulting product incorporates the acetyl carbon into the new heterocyclic core while retaining the tert-butyl benzoate group, offering a scaffold with three points of diversity for creating libraries of potential therapeutic agents. beilstein-journals.org

Oxindoles: The 3-substituted-2-oxindole framework is a privileged structure in medicinal chemistry. nih.gov A common route to 3-alkenyl-2-oxindoles involves the aldol-type condensation of an isatin (B1672199) derivative with a ketone. nih.gov Research has shown that 4-acetylphenyl alkanesulfonates react with isatins in the presence of diethylamine (B46881) to form 3-hydroxy-2-oxoindoline intermediates, which are then dehydrated under acidic conditions to yield the target (E)-3-alkenyl-2-oxindoles. nih.gov By analogy, this compound could serve as the ketone partner in this condensation, providing access to oxindole (B195798) structures bearing the tert-butyl benzoate functionality.

Integration into the Synthesis of Biologically Relevant Molecular Skeletons

The versatility of this compound makes it an attractive starting material for molecules of biological interest. It has been reported as an intermediate in the synthesis of bioactive compounds that have shown promising results in anti-inflammatory assays. Additionally, the closely related methyl 3-acetylbenzoate has been documented as a key intermediate in the preparation of spiroketone inhibitors of acetyl-CoA carboxylase, an important target in metabolic diseases. google.com The ability to selectively modify either the ketone or the ester function allows for the stepwise construction of complex pharmacophores.

Derivatization and Functional Group Interconversion Strategies

The synthetic value of this compound is greatly enhanced by the array of chemical transformations that its functional groups can undergo. These strategies allow for its conversion into a wide range of other useful intermediates.

Ester and Amide Linkage Formation

While the tert-butyl ester is relatively stable, it can be efficiently converted into other esters (transesterification) or amides under specific conditions. A one-pot method using phosphorus trichloride (B1173362) (PCl₃) has been developed for this purpose. researchgate.net This reaction proceeds through the in-situ formation of an acid chloride intermediate, which then reacts with an added alcohol or amine to furnish the desired product in good to excellent yields. researchgate.net This protocol is notable for being effective on tert-butyl esters, whereas other common esters like methyl or ethyl esters are unreactive under the same conditions. researchgate.net

Table 1: PCl₃-Mediated Transesterification and Aminolysis of Tert-butyl Benzoate Derivatives

| Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| Methanol | Methyl 3-acetylbenzoate | Good to Excellent | researchgate.net |

| Benzyl (B1604629) alcohol | Benzyl 3-acetylbenzoate | Good to Excellent | researchgate.net |

| Aniline | N-Phenyl-3-acetylbenzamide | Good to Excellent | researchgate.net |

| Benzylamine | N-Benzyl-3-acetylbenzamide | Good to Excellent | researchgate.net |

Data is based on general procedures for tert-butyl esters described in the cited literature.

This transformation provides a powerful tool for diversifying the ester functionality late in a synthetic sequence, enabling the creation of ester and amide libraries from a common intermediate. researchgate.netresearchgate.net

Functionalization of the Acetyl Moiety

The acetyl group offers a second site for extensive chemical modification. Its carbonyl and α-carbon atoms are both reactive centers for building molecular complexity.

Reduction: The ketone can be selectively reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) without affecting the tert-butyl ester. smolecule.com This transformation yields tert-butyl 3-(1-hydroxyethyl)benzoate, a chiral alcohol that can be used in further synthetic steps, such as asymmetric synthesis or the introduction of new functional groups via its hydroxyl moiety.

Carbon-Carbon Bond Formation: The acetyl group is a classic handle for C-C bond formation.

Wittig Reaction: The Wittig reaction converts ketones into alkenes. masterorganicchemistry.com Although not specifically documented for this compound, the acetyl group is expected to react readily with phosphonium (B103445) ylides to generate the corresponding 1,2-disubstituted alkenes. masterorganicchemistry.combeilstein-journals.org This provides a route to styrene (B11656) derivatives, which are valuable precursors in polymer chemistry and organic synthesis.

Aldol-Type Condensations: As mentioned in the synthesis of oxindoles (Section 6.1.2), the α-protons of the acetyl group are sufficiently acidic to participate in base-catalyzed aldol (B89426) and Claisen-Schmidt condensations with various aldehydes and ketones, enabling the construction of larger carbon skeletons. nih.gov

Masking and Unmasking: In multi-step syntheses, it is sometimes necessary to "mask" a functional group to prevent it from reacting under certain conditions. The acetyl group can be protected in the form of a 1-arylcyclobutanol. This cyclobutanol (B46151) moiety is stable to strong reducing agents like LiAlH₄, which would otherwise reduce both the ketone and the ester. After performing reactions elsewhere in the molecule, the acetyl group can be regenerated via a palladium-catalyzed formal [2+2]-retrocyclization, demonstrating a clever functional group interconversion strategy. acs.org

Carbonylative Reactions and Cross-Coupling Methodologies

Carbonylative cross-coupling reactions represent a powerful strategy for the introduction of a carbonyl moiety (C=O) into organic molecules, serving as a cornerstone for the synthesis of esters, amides, and ketones. While this compound is a product that can be formed via such pathways, its structural motifs are representative of the substrates and products involved in these transformations. For instance, palladium-catalyzed carbonylative coupling reactions are frequently employed to convert aryl halides and triflates into valuable ketoesters. acs.org A general approach could involve the carbonylation of an aryl halide in the presence of an appropriate nucleophile.